molecular formula C16H15ClN6O B2781374 5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine CAS No. 2415526-13-3

5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B2781374
CAS No.: 2415526-13-3
M. Wt: 342.79
InChI Key: URJUYTOYWAIWJU-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a pyrido[3,4-d]pyrimidine core, a piperidine ring, and a chloropyrimidine moiety. The unique arrangement of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts for cross-coupling reactions, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in drug design .

Scientific Research Applications

5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. Additionally, it may bind to receptors in the central nervous system, modulating neurotransmitter release and exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its combination of a pyrido[3,4-d]pyrimidine core with a piperidine ring and a chloropyrimidine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c17-11-7-19-16(20-8-11)24-12-2-5-23(6-3-12)15-13-1-4-18-9-14(13)21-10-22-15/h1,4,7-10,12H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJUYTOYWAIWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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